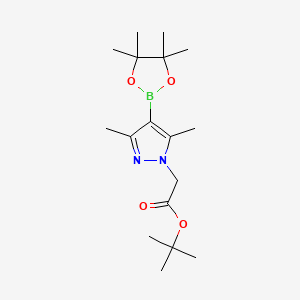

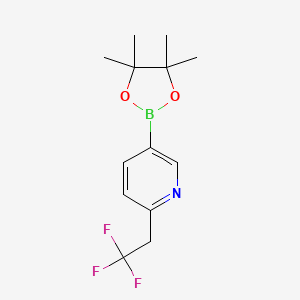

3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid pinacol ester

Descripción general

Descripción

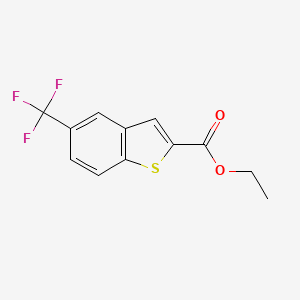

3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid pinacol ester is a useful research compound. Its molecular formula is C17H29BN2O4 and its molecular weight is 336.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-1-tert-butoxycarbonylmethyl-1H-pyrazole-4-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of tert-Butyl Esters : A novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters, like the compound , has been developed. Using palladium acetate and triphenylphosphine as a catalyst system, this method can produce tert-butyl esters with yields up to 94% (Li et al., 2014).

Improved Synthesis in Suzuki Couplings : An improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, involving the isolation of a corresponding lithium hydroxy ate complex, has been described. This method enhances bench stability and direct employability in Suzuki couplings without added base (Mullens, 2009).

Facile and Green Synthetic Route : A method for forming boronic acid esters from corresponding boronic acids has been reported. This environmentally friendly technique involves simple grinding of boronic acid with a diol without solvent, producing esters in excellent yield and purity (Schnürch et al., 2007).

Spectroscopic Studies : Spectroscopic studies on boronic acid pinacol esters like 9H-carbazole-9-(4-phenyl) have been conducted. These studies involve analyses such as FT-IR, Raman, UV–vis, 1H and 13C NMR spectra, providing crucial data for understanding the molecular structure and behavior of such compounds (Şaş et al., 2016).

Strategies for Analyzing Highly Reactive Ester : Pinacolboronate esters have posed unique analytical challenges due to their reactive nature. Innovative methods have been developed for stabilizing and analyzing these compounds, utilizing techniques such as non-aqueous and aprotic diluents and reversed-phase separation (Zhong et al., 2012).

Metal- and Additive-Free Photoinduced Borylation : A protocol for converting haloarenes directly to boronic acids and esters without the need for expensive and toxic metal catalysts has been developed. This method is particularly significant for applications requiring materials with very low levels of transition metal contamination (Mfuh et al., 2017).

Water-Soluble Boronic Acid Copolymers : A facile route to well-defined boronic acid copolymers from stable boronic ester monomers has been presented. This method involves the polymerization of 4-pinacolatoborylstyrene by reversible addition−fragmentation chain transfer, yielding polymers with potential applications in various fields (Cambre et al., 2007).

Mecanismo De Acción

Target of Action

Boronic acid derivatives like this compound are often used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

The compound, being a boronic acid derivative, is likely to interact with its targets through a process known as transmetalation . In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid derivative (the compound ) would transfer its organic group to a palladium complex, which has undergone oxidative addition with an organic halide .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway is a carbon-carbon bond-forming reaction that involves the coupling of an organic halide and a boronic acid (or its derivatives) in the presence of a palladium catalyst . The downstream effects of this pathway are the formation of new organic compounds with complex structures.

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, which can have various applications in fields like medicinal chemistry and materials science.

Action Environment

The efficacy and stability of the compound, as well as its mode of action, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the temperature and pH of the reaction environment, and the presence of a suitable base . The exact influence of these factors would depend on the specific conditions of the reaction.

Propiedades

IUPAC Name |

tert-butyl 2-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29BN2O4/c1-11-14(18-23-16(6,7)17(8,9)24-18)12(2)20(19-11)10-13(21)22-15(3,4)5/h10H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVGVCJDLCNBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid dimethylamide hydrochloride](/img/structure/B1402320.png)

![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402321.png)

![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1402326.png)

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402331.png)

![tert-butyl 6a-hydroxy-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1402335.png)

![4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1402338.png)